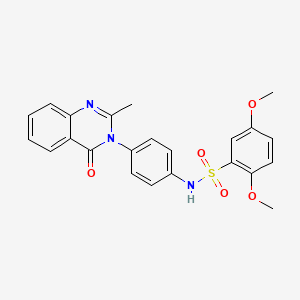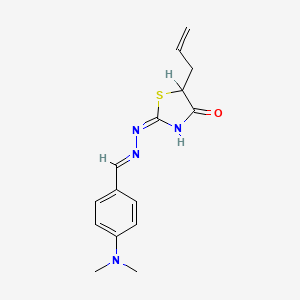![molecular formula C19H16Cl5N3OS B2439137 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide CAS No. 392240-55-0](/img/structure/B2439137.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is a complex organic compound that combines the structural features of adamantane, thiadiazole, and pentachlorobenzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiadiazole intermediate.
Attachment of the Pentachlorobenzamide Moiety: The final step involves the coupling of the thiadiazole-adamantyl intermediate with pentachlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted benzamides or thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and antiviral agent. The adamantyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with intracellular targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the design of new drug delivery systems, leveraging the adamantyl group’s ability to enhance drug stability and bioavailability.
Wirkmechanismus
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the adamantyl group enhances membrane permeability. This dual functionality allows the compound to effectively inhibit the activity of target proteins, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and antiviral properties.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral activity against influenza viruses.
Pentachlorobenzamide Derivatives: These compounds are known for their stability and reactivity, making them useful in various chemical applications.
Uniqueness
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is unique due to the combination of the adamantyl group, thiadiazole ring, and pentachlorobenzamide moiety. This unique structure imparts a combination of high stability, reactivity, and biological activity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl5N3OS/c20-11-10(12(21)14(23)15(24)13(11)22)16(28)25-18-27-26-17(29-18)19-4-7-1-8(5-19)3-9(2-7)6-19/h7-9H,1-6H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRPGRLIOKUUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2439057.png)
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2439059.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine](/img/structure/B2439068.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)

![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-oxazolidin-2-one](/img/structure/B2439072.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)
